1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol
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Overview
Description
1,3,4,5-Tetraphenylbicyclo[310]hex-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its four phenyl groups attached to the bicyclohexane ring, which imparts significant steric hindrance and influences its chemical reactivity
Preparation Methods
The synthesis of 1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of steric hindrance on chemical reactivity and to explore new synthetic methodologies.
Biology: Researchers investigate its potential as a scaffold for designing biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s bulky structure can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, its phenyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol can be compared with other similar compounds, such as:
1,3,4,5-Tetraphenylcyclopentadiene: This compound has a similar phenyl-substituted structure but lacks the bicyclic framework, resulting in different reactivity and applications.
Tetraphenylmethane: While also containing four phenyl groups, this compound has a simpler tetrahedral structure and different chemical properties.
1,3,4,5-Tetraphenylbenzene: This aromatic compound shares the phenyl substitution pattern but has a planar structure, leading to distinct chemical behavior and uses.
Properties
CAS No. |
913-37-1 |
---|---|
Molecular Formula |
C30H24O |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-ol |
InChI |
InChI=1S/C30H24O/c31-28-26(22-13-5-1-6-14-22)27(23-15-7-2-8-16-23)29(24-17-9-3-10-18-24)21-30(28,29)25-19-11-4-12-20-25/h1-20,28,31H,21H2 |
InChI Key |
WUJXEAINUWUGET-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(C(=C(C2O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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